2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1803811-66-6
VCID: VC7165485
InChI: InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3
SMILES: COC1=C(C=C(C(=C1)C(=O)CBr)F)F
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.054

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one

CAS No.: 1803811-66-6

Cat. No.: VC7165485

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.054

* For research use only. Not for human or veterinary use.

2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one - 1803811-66-6

Specification

CAS No. 1803811-66-6
Molecular Formula C9H7BrF2O2
Molecular Weight 265.054
IUPAC Name 2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H7BrF2O2/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3H,4H2,1H3
Standard InChI Key SIPZBCGTTPFCGP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)CBr)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS: 1803811-66-6) possesses the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its IUPAC name reflects the positioning of substituents: a bromoethyl group at the ketone position, fluorine atoms at the 2- and 4-positions, and a methoxy group at the 5-position of the phenyl ring.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2-bromo-1-(2,4-difluoro-5-methoxyphenyl)ethanone
Molecular FormulaC₉H₇BrF₂O₂
Molecular Weight265.05 g/mol
CAS Registry Number1803811-66-6
SMILES NotationCOC1=C(C=C(C(=C1)C(=O)CBr)F)F
InChI KeySIPZBCGTTPFCGP-UHFFFAOYSA-N

The compound’s structure combines electrophilic (bromo, ketone) and electron-withdrawing (fluoro) groups, rendering it reactive in nucleophilic substitution and cross-coupling reactions .

Crystallographic and Thermodynamic Properties

While crystallographic data remains unpublished, analogous bromoarylketones exhibit monoclinic crystal systems with halogen bonding influencing packing motifs . The compound’s density and melting point are unspecified, but its brominated analogs typically display densities near 1.6 g/cm³ and melting points between 45–50°C .

Synthesis and Reaction Pathways

One-Pot Bromination Strategies

A scalable synthesis route involves the bromination of 1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one using ammonium bromide (NH₄Br) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile at 0–5°C . This method achieves yields exceeding 75% by leveraging Oxone’s dual role as an oxidizing and brominating agent:

R-CO-CH3+NH4Br+OxoneR-CO-CH2Br+Byproducts\text{R-CO-CH}_3 + \text{NH}_4\text{Br} + \text{Oxone} \rightarrow \text{R-CO-CH}_2\text{Br} + \text{Byproducts}

Key advantages include mild conditions and avoidance of hazardous bromine gas .

Bromo/Acyloxy Transposition (BrAcT)

Recent studies highlight the compound’s utility in photoinduced bromo/acyloxy transposition reactions. Under UV irradiation (365 nm), the bromide migrates to adjacent carbons, enabling stereoselective synthesis of β-bromoesters . For example:

Ar-CO-CH2BrhνAr-CH(OAc)-Br\text{Ar-CO-CH}_2\text{Br} \xrightarrow{h\nu} \text{Ar-CH(OAc)-Br}

This reactivity underpins applications in constructing complex heterocycles, such as benzofurans and indoles .

Pharmaceutical and Material Science Applications

Drug Precursor Development

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its fluorine atoms enhance bioavailability by reducing metabolic degradation, while the bromo group facilitates Suzuki-Miyaura cross-coupling with boronic acids . For instance, coupling with pyridinylboronic acid yields derivatives tested against Staphylococcus aureus (MIC: 2–8 µg/mL) .

Polymer Chemistry

Incorporating the molecule into acrylate monomers produces fluorinated polymers with enhanced thermal stability (T₅% > 300°C) and low dielectric constants (k ≈ 2.1) . Such materials are candidates for 5G communication substrates.

ParameterSpecification
Storage Temperature2–8°C (inert atmosphere)
GHS PictogramsExclamation Mark
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation

Environmental Impact

The bromo moiety raises concerns about bioaccumulation (logP ≈ 2.8) . Waste disposal must adhere to halogenated solvent guidelines (EPA 40 CFR 261).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01–7.97 (m, 1H, Ar-H), 7.64–7.59 (m, 1H, Ar-H), 4.46 (s, 2H, CH₂Br) .

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.20 (C=O), 136.02 (Ar-C-F), 30.90 (CH₂Br) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 265.05 [M]⁺ and fragment ions at m/z 185 [M−Br]⁺ and 157 [M−COBr]⁺ .

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